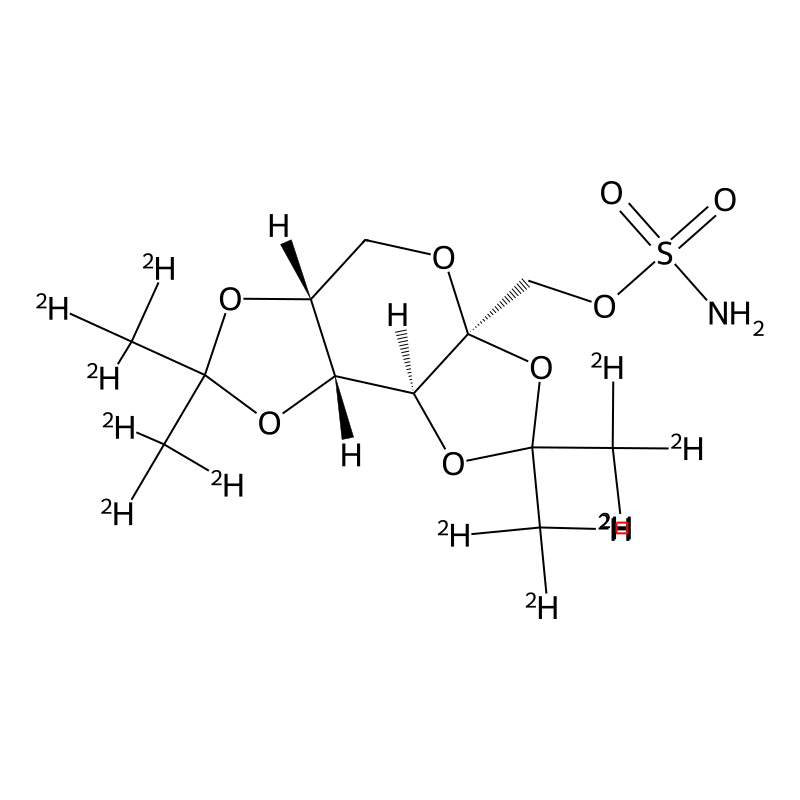

Topiramate-d12

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

An isotope labelled of Topiramate. Topiramate is an anticonvulsant drug. It can be used for the treatment of epilepsy.

Topiramate-d12 (CAS 1279037-95-4) is a highly enriched, stable isotope-labeled derivative of the antiepileptic drug topiramate, specifically engineered for use as an internal standard (IS) in mass spectrometry workflows. Featuring a +12 Da mass shift and an isotopic purity typically exceeding 99%, this compound is a critical procurement item for clinical laboratories and contract research organizations (CROs) conducting Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) profiling. By providing an exact structural and physicochemical match to the target analyte, Topiramate-d12 ensures precise co-elution during liquid chromatography, making it an indispensable reagent for high-throughput LC-MS/MS workflows where absolute quantification accuracy in complex biological matrices (such as plasma, serum, and urine) is required[1].

Procurement Fit

Substituting Topiramate-d12 with non-isotopic internal standards (such as other antiepileptic drugs like carbamazepine or phenytoin) or structural analogs critically compromises assay reliability. Non-isotopic standards possess different partition coefficients and retention times, meaning they do not co-elute with topiramate and therefore fail to experience the exact same localized matrix effects—such as ion suppression from endogenous phospholipids—during electrospray ionization. Furthermore, substituting with lower-mass isotopologues (e.g., -d3 or -d4) introduces a high risk of isotopic cross-talk, as the natural isotopic envelope of topiramate (which contains a sulfamate group and multiple oxygen atoms) can overlap with the standard's mass channel. Only the +12 Da shift of Topiramate-d12 guarantees a pristine, interference-free background while perfectly mirroring the extraction recovery and ionization efficiency of the parent drug [1].

Substitution Risk

Absolute Elimination of Isotopic Cross-Talk via +12 Da Mass Shift

In quantitative LC-MS/MS, isotopic interference from the parent drug can artificially inflate the internal standard signal, skewing calibration curves. Topiramate-d12 provides a +12 Da mass shift (monitored via the m/z 350.3 → 78.2 transition in negative ion mode), which completely isolates its signal from unlabeled topiramate (m/z 338.2 → 78.2). Compared to low-mass-shift alternatives (e.g., +3 or +4 Da) that are vulnerable to the M+2 and M+4 natural isotopic contributions of topiramate's sulfur and oxygen atoms, Topiramate-d12 ensures zero isotopic cross-talk, enabling a pristine baseline even at the upper limits of therapeutic quantification (up to 30-50 µg/mL) [1].

| Evidence Dimension | Mass channel separation and isotopic interference |

| Target Compound Data | Topiramate-d12 (+12 Da shift, m/z 350.3, 0% cross-talk) |

| Comparator Or Baseline | Low-mass isotopologues (+3 to +4 Da, susceptible to M+4 envelope interference) |

| Quantified Difference | Complete elimination of parent-to-IS signal bleed |

| Conditions | Negative ion selected reaction monitoring (SRM) LC-MS/MS |

Procuring the -d12 variant guarantees a linear detector response across the entire clinical concentration range without requiring complex mathematical cross-talk corrections.

Matrix Effect Normalization in High-Throughput Plasma Assays

Biological matrices like human plasma induce severe, unpredictable ion suppression during electrospray ionization (ESI). When using Topiramate-d12 as an internal standard, it co-elutes exactly with the topiramate analyte (e.g., at 5.51 minutes), experiencing identical phospholipid-induced ion suppression. This exact tracking normalizes the analytical recovery to 94.6–107.3% accuracy. In contrast, non-isotopic internal standards (such as carbamazepine) elute at different retention times and fail to correct for these localized matrix effects, leading to quantification errors and higher variability in high-throughput (2-5 minute run time) multiplexed assays[1].

| Evidence Dimension | Analytical recovery and matrix effect correction |

| Target Compound Data | Topiramate-d12 (Exact co-elution, 94.6–107.3% accuracy) |

| Comparator Or Baseline | Non-isotopic internal standards (Differential retention, uncorrected ion suppression) |

| Quantified Difference | Maintains >94% accuracy regardless of localized ESI suppression zones |

| Conditions | High-throughput multiplexed LC-MS/MS of human plasma/serum |

Laboratories can utilize rapid, simplified sample preparation (like protein precipitation) without sacrificing accuracy, significantly reducing processing time and reagent costs.

Regulatory-Grade Assay Precision for Therapeutic Drug Monitoring

Clinical TDM requires strict reproducibility to adjust patient dosages safely. Assays utilizing Topiramate-d12 demonstrate exceptional intra- and inter-run precision, with Coefficient of Variation (CV) values ranging from 0.7% to 7.8% across the full therapeutic range (0.5–30 µg/mL). Assays relying on traditional HPLC-UV or LC-MS/MS without a matched stable isotope standard often struggle to maintain CVs below 15% due to variable extraction efficiencies and instrumental drift. The use of Topiramate-d12 directly compensates for these variables, ensuring the assay meets stringent FDA and EMA bioanalytical validation guidelines [1].

| Evidence Dimension | Inter- and intra-assay precision (%CV) |

| Target Compound Data | Topiramate-d12 IS (<7.8% CV) |

| Comparator Or Baseline | Assays lacking stable isotope IS (>15% CV in complex matrices) |

| Quantified Difference | Greater than 2-fold improvement in assay precision |

| Conditions | Clinical therapeutic drug monitoring (TDM) in human plasma |

Procuring this specific standard is mandatory for clinical labs seeking to pass rigorous regulatory validations for pharmacokinetic and bioequivalence studies.

High-Throughput Therapeutic Drug Monitoring (TDM) Panels

Because Topiramate-d12 perfectly normalizes localized ion suppression, it is a highly effective internal standard for multiplexed LC-MS/MS panels analyzing multiple antiepileptic drugs simultaneously. It enables clinical laboratories to utilize rapid protein precipitation (PPT) methods with short run times (under 5 minutes) while maintaining strict quantitative accuracy [1].

Pharmacokinetic (PK) and Bioequivalence Studies

In pharmaceutical development, proving bioequivalence requires highly precise quantification of topiramate in plasma over extended time courses. The +12 Da mass shift of Topiramate-d12 eliminates isotopic cross-talk, ensuring linear, interference-free calibration curves from the lower limit of quantification (e.g., 10 ng/mL) up to peak therapeutic concentrations, directly supporting FDA/EMA regulatory submissions [2].

Forensic Toxicology and Clinical Urine Testing

Forensic and clinical toxicology labs analyzing highly variable matrices like urine benefit from Topiramate-d12's ability to correct for severe matrix effects. Its exact co-elution ensures that variable salt and metabolite concentrations in urine do not compromise the absolute quantification of topiramate [3].

Application Fit

References

- [1] Marquis et al. Multiplex Mass Spectrometry Analysis of Latest-Generation Antiepileptic Drugs: A Clinically Useful Laboratory Tool. Epileptologie 2016; 3: 133-139.

- [2] Nováková L, et al. Determination of topiramate in human plasma using liquid chromatography tandem mass spectrometry. Biomed Chromatogr. 2011.

- [3] Agilent Technologies. Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum. Application Note 5991-7176EN.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Tag

Related CAS

Explore Compound Types